3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. It is characterized by a complex molecular structure that includes a hydroxypiperidine moiety and a quinazolinone core, which contribute to its pharmacological properties.
This compound is classified as a quinazolinone derivative, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. It is also recognized for its role in inhibiting specific enzymes, such as prolyl-tRNA synthetase, which is crucial in protein synthesis .
The synthesis of 3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Common reagents include bromine or chlorine for halogenation, and various solvents such as dimethylformamide or ethanol are used to facilitate reactions. Purification techniques like recrystallization or chromatography are often employed to isolate the final product .
The molecular formula of 3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a quinazolinone ring fused with a piperidine derivative.
Key structural data includes:
The compound's three-dimensional conformation can significantly influence its biological interactions and efficacy .
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one primarily involves its interaction with specific biological targets. It acts as an inhibitor of prolyl-tRNA synthetase, disrupting protein synthesis by preventing the incorporation of proline into nascent polypeptides.
Research indicates that this compound exhibits a Ki value (inhibition constant) in the nanomolar range, highlighting its potency against target enzymes .
The physical properties include:
Chemical properties encompass:
Relevant analyses often include melting point determination and spectral analysis (NMR, IR) to confirm structure .
3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one has several applications in scientific research:
This compound belongs to the quinazolinone alkaloid class, characterized by a bicyclic scaffold formed by the fusion of a benzene ring with a pyrimidin-4(3H)-one moiety. Its systematic IUPAC name, 3-(3-(3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one, precisely describes the molecular connectivity: a quinazolin-4-one core linked via a propanone chain to a 3-hydroxypiperidine ring. The propanone spacer features a ketone group (2-oxopropyl) that bridges the heterocyclic systems. The compound is also widely recognized by its common name Febrifugine, reflecting its historical association with antipyretic properties [2] [4].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 3-(3-(3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one |
Alternative Name | Febrifugine |
Molecular Formula | C₁₆H₁₉N₃O₃ |
Stereochemical Variant | 3-{3-[(3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}quinazolin-4(3H)-one |
CAS Registry Numbers | 24159-07-7, 24159-23-7, 65848-04-6, 64045-99-4 |
Synonyms | β-Dichroine; γ-Dichroine; 3-[3-(3-hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone |
The stereochemistry at the piperidine 3-position significantly influences biological activity. The naturally occurring (3S) enantiomer is denoted as 3-{3-[(3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}quinazolin-4(3H)-one in chemical databases, emphasizing the importance of chiral configuration [2].
Febrifugine was first isolated in 1946 from the roots of Dichroa febrifuga (Chang Shan), a plant used historically in traditional Chinese medicine for malaria treatment. This marked the first identification of a quinazolinone alkaloid with significant antimalarial properties, stimulating extensive research into its mechanism and synthetic analogs. The compound’s isolation represented a breakthrough in understanding the bioactive constituents of antipyretic herbs [6]. Structural elucidation revealed that the trans configuration between the 2- and 3-positions of the piperidine ring is critical for its antimalarial efficacy. Early pharmacological studies demonstrated potent activity against Plasmodium parasites, though clinical utility was limited by dose-dependent gastrointestinal toxicity. Nevertheless, febrifugine became a chemical prototype for developing antimalarial agents and inspired synthetic campaigns to optimize its therapeutic profile [4] [9].
The compound’s core consists of a 4(3H)-quinazolinone system, which exhibits keto-enol tautomerism (Fig. 1A). This scaffold is chemically versatile, enabling substitutions that profoundly alter bioactivity. For example, halogenation at the quinazolinone 6 and 7 positions yields Halofuginone (7-bromo-6-chloro analog), a derivative with enhanced antiprotozoal and antifibrotic activities [3]. The parent compound’s structural features—including the hydrogen-bond acceptor (ketone), hydrogen-bond donor (3-hydroxy group), and basic nitrogen (piperidine)—provide key interaction sites for molecular recognition. Modifications at these sites modulate target affinity and selectivity [6].
Table 2: Structural and Functional Comparison of Key Derivatives
Compound | Structural Modification | Pharmacological Activity | Source |
---|---|---|---|
Febrifugine (Parent) | Unsubstituted quinazolinone; 3S-hydroxy piperidine | Antimalarial | Dichroa febrifuga |
Halofuginone | 7-Bromo, 6-chloro substituents on quinazolinone | Antiprotozoal; Antifibrotic | Synthetic derivative |
Rutaecarpine | E-ring indole fusion; pentacyclic system | Anti-inflammatory; Vasodilatory | Evodia rutaecarpa |
Idelalisib | Purine-like substitution at C2; phenyl sulfamide at N3 | PI3Kδ inhibition (Leukemia therapy) | Synthetic derivative |
Quinazolinone derivatives exhibit diverse biological activities due to their ability to mimic purine bases and engage targets like enzyme active sites and receptor domains. The rigidity of the fused bicyclic system allows for specific spatial orientation of pharmacophoric groups. For instance, in Halofuginone, halogen atoms enhance hydrophobic interactions with target proteins, while the parent compound’s hydroxyketone side chain enables metal chelation [3] [6]. Synthetic derivatives like Rutaecarpine incorporate additional rings (e.g., E-ring indole), expanding the scaffold into pentacyclic systems that modulate neurological targets [9]. These structural evolutions highlight the quinazolinone nucleus as a privileged structure in medicinal chemistry, capable of yielding ligands for diverse disease pathways.
Fig. 1: Core Structural Features
(A) Quinazolinone Tautomerism: 4(3H)-Quinazolinone ⇌ 4-hydroxyquinazoline (predominates in enol form) (B) Febrifugine Pharmacophore: Quinazolinone ring – spacer (CH₂-C=O-CH₂) – piperidine (3S-OH)
The compound’s synthetic accessibility has been demonstrated via multiple routes, including Niementowski condensation of anthranilic acid derivatives and microwave-assisted cyclization, facilitating analog development. Modern green chemistry approaches employ catalysts like iodine or ionic liquids to construct the quinazolinone ring efficiently [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: